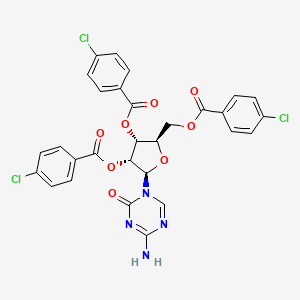

2',3',5'-Tri-O-(4-chlorobenzoyl) 5-Azacytidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

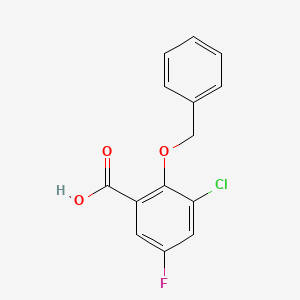

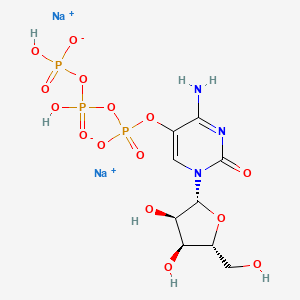

2’,3’,5’-Tri-O-(4-chlorobenzoyl) 5-Azacytidine is a synthetic derivative of 5-Azacytidine, a nucleoside analog. This compound is primarily used in research settings, particularly in the fields of epigenetics and cancer biology. Its structure includes three 4-chlorobenzoyl groups attached to the 2’, 3’, and 5’ positions of the ribose sugar, which enhances its stability and cellular uptake.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,3’,5’-Tri-O-(4-chlorobenzoyl) 5-Azacytidine typically involves the protection of the hydroxyl groups of 5-Azacytidine with 4-chlorobenzoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for 2’,3’,5’-Tri-O-(4-chlorobenzoyl) 5-Azacytidine are not well-documented, the general approach would involve large-scale synthesis using similar protection strategies. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the final product meets research-grade standards.

Chemical Reactions Analysis

Types of Reactions

2’,3’,5’-Tri-O-(4-chlorobenzoyl) 5-Azacytidine can undergo various chemical reactions, including:

Hydrolysis: The 4-chlorobenzoyl groups can be hydrolyzed under acidic or basic conditions to yield 5-Azacytidine.

Substitution: The compound can participate in nucleophilic substitution reactions, where the 4-chlorobenzoyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

Hydrolysis: Typically performed using aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) at elevated temperatures.

Substitution: Common nucleophiles include amines, thiols, and alcohols, with reactions often carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products

Hydrolysis: Produces 5-Azacytidine and 4-chlorobenzoic acid.

Substitution: Yields various substituted derivatives of 5-Azacytidine, depending on the nucleophile used.

Scientific Research Applications

2’,3’,5’-Tri-O-(4-chlorobenzoyl) 5-Azacytidine is widely used in scientific research due to its enhanced stability and cellular uptake compared to 5-Azacytidine. Its applications include:

Epigenetics: Used to study DNA methylation and demethylation processes, as it can inhibit DNA methyltransferases.

Cancer Research: Investigated for its potential to reactivate tumor suppressor genes silenced by hypermethylation.

Drug Development: Serves as a lead compound for developing new epigenetic therapies.

Mechanism of Action

The primary mechanism of action of 2’,3’,5’-Tri-O-(4-chlorobenzoyl) 5-Azacytidine involves its incorporation into DNA and RNA, where it inhibits DNA methyltransferases. This inhibition leads to hypomethylation of DNA, which can reactivate silenced genes, including tumor suppressor genes. The compound’s enhanced stability and cellular uptake allow for more effective inhibition of DNA methylation compared to 5-Azacytidine.

Comparison with Similar Compounds

Similar Compounds

5-Azacytidine: The parent compound, less stable and with lower cellular uptake.

Decitabine (5-Aza-2’-deoxycytidine): Another nucleoside analog used in epigenetic research and cancer therapy.

Zebularine: A cytidine analog with similar applications in DNA methylation studies.

Uniqueness

2’,3’,5’-Tri-O-(4-chlorobenzoyl) 5-Azacytidine stands out due to its enhanced stability and improved cellular uptake, making it a more effective tool for research applications. Its unique structure allows for more efficient inhibition of DNA methyltransferases, providing a valuable advantage over similar compounds.

Properties

Molecular Formula |

C29H21Cl3N4O8 |

|---|---|

Molecular Weight |

659.9 g/mol |

IUPAC Name |

[(2R,3R,4R,5R)-5-(4-amino-2-oxo-1,3,5-triazin-1-yl)-3,4-bis[(4-chlorobenzoyl)oxy]oxolan-2-yl]methyl 4-chlorobenzoate |

InChI |

InChI=1S/C29H21Cl3N4O8/c30-18-7-1-15(2-8-18)25(37)41-13-21-22(43-26(38)16-3-9-19(31)10-4-16)23(44-27(39)17-5-11-20(32)12-6-17)24(42-21)36-14-34-28(33)35-29(36)40/h1-12,14,21-24H,13H2,(H2,33,35,40)/t21-,22-,23-,24-/m1/s1 |

InChI Key |

PDEGTVKZIHQCML-MOUTVQLLSA-N |

Isomeric SMILES |

C1=CC(=CC=C1C(=O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC(=NC3=O)N)OC(=O)C4=CC=C(C=C4)Cl)OC(=O)C5=CC=C(C=C5)Cl)Cl |

Canonical SMILES |

C1=CC(=CC=C1C(=O)OCC2C(C(C(O2)N3C=NC(=NC3=O)N)OC(=O)C4=CC=C(C=C4)Cl)OC(=O)C5=CC=C(C=C5)Cl)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrol-5-yl-(5-chlorofuran-2-yl)methanone;4-methylbenzenesulfonic acid](/img/structure/B14761780.png)

![1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione](/img/structure/B14761807.png)